molecular formula C14H14ClNO3 B8005671 tert-butyl 5-chloro-3-formyl-1H-indole-1-carboxylate

tert-butyl 5-chloro-3-formyl-1H-indole-1-carboxylate

Cat. No.: B8005671
M. Wt: 279.72 g/mol
InChI Key: KRYAFOHUXHSOOX-UHFFFAOYSA-N
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Description

tert-Butyl 5-chloro-3-formyl-1H-indole-1-carboxylate is a versatile and high-value building block in organic synthesis and pharmaceutical research. This compound features a carbamate-protected indole nitrogen, courtesy of the tert-butoxycarbonyl (Boc) group, which enhances its stability and solubility for synthetic manipulations. The presence of both a chloro substituent and a formyl group on the indole ring makes it a pivotal precursor for constructing more complex molecular architectures through various cross-coupling reactions and nucleophilic additions. The primary research value of this compound lies in its application as an intermediate in the development of potential active pharmaceutical ingredients (APIs). The reactive aldehyde group at the 3-position serves as a handle for further functionalization, allowing for the creation of diverse chemical libraries. The chloro substituent at the 5-position can facilitate palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, enabling the rapid exploration of structure-activity relationships. This makes it particularly valuable in medicinal chemistry programs aimed at discovering new therapeutics. This product is offered with cold-chain transportation to ensure stability and is strictly for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or personal use. Researchers can leverage this compound to streamline their synthetic routes in projects targeting indole-based molecules.

Properties

IUPAC Name

tert-butyl 5-chloro-3-formylindole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO3/c1-14(2,3)19-13(18)16-7-9(8-17)11-6-10(15)4-5-12(11)16/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRYAFOHUXHSOOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)Cl)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-chloro-3-formyl-1H-indole-1-carboxylate typically involves multi-step reactions starting from commercially available indole derivatives. One common method includes the formylation of the indole ring followed by chlorination and esterification. The reaction conditions often involve the use of formylating agents like Vilsmeier-Haack reagent, chlorinating agents such as thionyl chloride, and esterification using tert-butyl alcohol in the presence of acid catalysts .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, and the use of automated systems for precise control of reaction parameters .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 5-chloro-3-formyl-1H-indole-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Research indicates that tert-butyl 5-chloro-3-formyl-1H-indole-1-carboxylate has significant biological activities, particularly in the fields of oncology and infectious disease.

Anticancer Activity

Several studies have demonstrated the compound's potential as an anticancer agent. For instance, a series of indole derivatives, including this compound, were synthesized and tested for antiproliferative effects against various cancer cell lines. The results showed that these compounds exhibited notable inhibitory activity against cell proliferation, with some derivatives displaying IC50 values as low as 0.12 µM .

Inhibition of Myeloperoxidase (MPO)

This compound has also been studied for its inhibitory effects on myeloperoxidase (MPO), an enzyme involved in inflammatory responses. Research indicates that this compound can inhibit MPO activity, which is significant given MPO's role in oxidative stress and inflammation . The inhibition of MPO could lead to therapeutic strategies for conditions involving excessive inflammation.

Case Study 1: Antiproliferative Effects

In a study evaluating a series of indole derivatives, including this compound, researchers found that modifications at the 5-position of the indole ring significantly enhanced anticancer activity. The findings suggested that the presence of the chloro substituent was crucial for increasing potency against cancer cell lines .

Case Study 2: MPO Inhibition

Another study focused on the synthesis of thioxanthine derivatives utilizing this compound as a precursor. The resulting compounds demonstrated improved selectivity and inhibitory activity towards MPO compared to known inhibitors, indicating the potential for developing new anti-inflammatory agents .

Mechanism of Action

The mechanism of action of tert-butyl 5-chloro-3-formyl-1H-indole-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The formyl group can participate in hydrogen bonding and other interactions with biological targets, while the chloro substituent can enhance the compound’s lipophilicity and membrane permeability .

Comparison with Similar Compounds

tert-Butyl 5-(tert-butyl)-3-chloro-1H-indole-1-carboxylate

  • Structure : tert-Butyl at positions 1 and 5, chlorine at position 3.
  • Key Differences: The substitution pattern (chlorine at C3 vs. The absence of a formyl group limits its utility in aldehyde-mediated reactions.
  • Molecular Formula: C₁₇H₂₂ClNO₂ (MW: 307.82) vs. C₁₄H₁₄ClNO₃ for the target compound .

Ethyl 5-Chloro-3-(2-furoyl)-1H-indole-2-carboxylate

  • Structure : Ethyl ester at C2, 2-furoyl at C3, and chlorine at C4.
  • Key Differences : The ester group at C2 and furoyl substituent at C3 alter electronic properties, making this compound more suited for applications in anti-HIV drug development. The lack of a formyl group and tert-butyl protection reduces its versatility in multi-step syntheses .

tert-Butyl 5-Hydroxy-2-methyl-1H-indole-3-carboxylate

  • Structure : Hydroxy at C5, methyl at C2, tert-butyl at C1.
  • This compound is often acetylated (e.g., tert-butyl 5-acetoxy-2-methyl-1H-indole-3-carboxylate) to enhance stability, contrasting with the target compound’s formyl group, which is inherently reactive .

Biological Activity

Tert-butyl 5-chloro-3-formyl-1H-indole-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a unique indole structure with specific substitutions that may enhance its interaction with biological targets. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.

Chemical Structure and Properties

The molecular formula of this compound is C13H14ClNO3, with a molecular weight of 279.72 g/mol. The structural characteristics include:

  • tert-butyl group : Provides steric bulk and affects solubility.
  • Chloro substituent at the 5-position : Influences reactivity and biological interactions.
  • Formyl group at the 3-position : Potentially reactive, facilitating further chemical modifications.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

Antitumor Activity

Studies have demonstrated that this compound has significant antiproliferative effects against various cancer cell lines. For instance, it has shown efficacy in inhibiting the growth of breast and colon cancer cells, suggesting its potential as an anticancer agent. The mechanism of action may involve the induction of apoptosis and cell cycle arrest.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. It has demonstrated effectiveness against several bacterial strains, indicating potential use as an antibacterial agent. The presence of the chloro substituent may enhance its interaction with microbial targets.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. This activity could make it a candidate for treating inflammatory diseases.

The biological activity of this compound can be attributed to its structural features that facilitate interactions with various biological targets:

  • Binding Affinity : Interaction studies indicate that the compound binds effectively to specific receptors or enzymes involved in cancer progression and inflammation.
  • Reactive Functional Groups : The formyl group can participate in nucleophilic attacks, leading to the formation of reactive intermediates that may modulate biological pathways.

Comparative Analysis

To better understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
Tert-butyl 5-fluoro-3-formyl-1H-indole-1-carboxylateFluorine substituent instead of chlorineDifferent biological activity profile
Tert-butyl 4-chloro-3-formyl-1H-indole-1-carboxylateChlorine at the 4-positionVariations in reactivity
Tert-butyl 5-bromo-3-formyl-1H-indole-1-carboxylateBromine substituentPotentially enhanced reactivity

This table illustrates how variations in halogen substitution can influence the compound's biological properties.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Antitumor Efficacy Study : A study published in a peer-reviewed journal reported that this compound inhibited the proliferation of MCF-7 breast cancer cells by inducing apoptosis through caspase activation pathways .
  • Antimicrobial Evaluation : Another investigation assessed its antibacterial properties against Staphylococcus aureus and Escherichia coli, finding significant inhibition zones compared to control samples .
  • Inflammation Model : In vivo studies demonstrated that treatment with this compound reduced edema in a carrageenan-induced paw edema model, suggesting anti-inflammatory potential .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing tert-butyl 5-chloro-3-formyl-1H-indole-1-carboxylate, and what methodological considerations are critical for yield optimization?

  • Answer : The compound is typically synthesized via sequential functionalization of the indole core. A key step involves Vilsmeier-Haack formylation at the 3-position of 5-chloroindole, followed by Boc protection of the indole nitrogen using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or triethylamine). For example, formylation of 5-bromoindole analogs achieved 97% yield when conducted in anhydrous DMF/POCl₃, followed by Boc protection . Critical factors include:

  • Strict anhydrous conditions to prevent hydrolysis of intermediates.
  • Temperature control (0°C to room temperature) during Boc protection to avoid side reactions.
  • Purification via column chromatography (e.g., EtOAc/hexanes) to isolate the product from unreacted reagents .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

  • Answer :

  • NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., formyl proton at δ ~9.8–10.2 ppm; tert-butyl carbons at δ ~27–80 ppm) .
  • IR : Strong C=O stretches (~1700–1750 cm⁻¹) for both the formyl and Boc groups .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures, resolving hydrogen bonding networks, and validating molecular geometry .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Answer : While full toxicity data are unavailable, standard precautions include:

  • Use of fume hoods, nitrile gloves, and protective eyewear.
  • Avoidance of ignition sources due to potential flammability of organic intermediates.
  • Proper disposal via certified hazardous waste services, as ecotoxicological data (e.g., biodegradability) are incomplete .

Advanced Research Questions

Q. How can contradictory crystallographic data (e.g., hydrogen bonding ambiguities) be resolved during structural refinement of this compound?

  • Answer : Discrepancies in hydrogen bonding patterns can arise from disorder or dynamic effects. Methodological strategies include:

  • Graph set analysis : To classify hydrogen bond motifs (e.g., Etter’s rules for C=O⋯H interactions) .
  • Twinned data refinement : Using SHELXL’s TWIN/BASF commands to model overlapping lattices .
  • High-resolution datasets : Synchrotron data (λ < 1 Å) improves electron density maps, reducing positional uncertainties .

Q. What strategies optimize regioselectivity in derivatizing the formyl group of this compound for drug discovery applications?

  • Answer : The formyl group is reactive toward nucleophiles (e.g., amines, hydrazines). To enhance regioselectivity:

  • Protection-deprotection : Temporarily mask the Boc group using TFA to prevent side reactions at the indole nitrogen .
  • Microwave-assisted synthesis : Accelerates condensation reactions (e.g., with hydrazines to form hydrazones) while minimizing decomposition .
  • Computational modeling : DFT studies predict transition states for nucleophilic attacks, guiding solvent and catalyst selection (e.g., DMF with pyrrolidine as a base) .

Q. How do steric and electronic effects of the tert-butyl group influence reaction pathways in cross-coupling or cyclization reactions?

  • Answer : The bulky tert-butyl group:

  • Steric hindrance : Directs electrophilic substitution to the less hindered 5- and 7-positions of the indole ring.
  • Electronic effects : The electron-donating Boc group stabilizes the indole π-system, facilitating Friedel-Crafts alkylation or Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at the 3-formyl position .
  • Case study : In anti-HIV drug analogs, the Boc group enhances metabolic stability compared to unprotected indoles .

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